molecular formula C9H14N4O B11807035 3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11807035
M. Wt: 194.23 g/mol
InChI Key: UVYODNJLJBZMRI-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is part of the broader class of triazolopyrazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in a one-pot synthesis at room temperature . This method is efficient and operationally simple, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as c-Met and VEGFR-2 kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that this compound can bind to the active sites of these kinases, thereby blocking their activity .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(oxolan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C9H14N4O/c1-4-14-6-7(1)9-12-11-8-5-10-2-3-13(8)9/h7,10H,1-6H2

InChI Key

UVYODNJLJBZMRI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NN=C3N2CCNC3

Origin of Product

United States

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